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Compound of Interest

Compound Name: CH7233163

Cat. No.: B10857791

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CH7233163, a potent and selective ATP-
competitive inhibitor of epidermal growth factor receptor (EGFR) mutants, including those
resistant to the third-generation inhibitor osimertinib. This document details the binding affinity
of CH7233163 to various EGFR mutants, outlines the experimental protocols used for its
characterization, and visualizes its mechanism of action within the EGFR signaling pathway.

Core Focus: Overcoming Resistance to EGFR
Tyrosine Kinase Inhibitors

Mutations in the EGFR gene are key drivers in non-small cell lung cancer (NSCLC). While
tyrosine kinase inhibitors (TKIs) have revolutionized treatment, the emergence of resistance
mutations, such as T790M and C797S, limits their long-term efficacy. CH7233163 has emerged
as a promising agent that overcomes the challenges posed by the osimertinib-resistant EGFR
triple mutations (Del19/T790M/C797S and L858R/T790M/C797S)[1][2][3][4]-

Quantitative Binding Affinity of CH7233163

The inhibitory activity of CH7233163 against various EGFR mutants has been quantified using
biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values
from these studies are summarized below.
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e CH7233163 Osimertinib  EAI-045
Assay Type IC50 IC50 IC50 Reference
Mutant
(nmoliL) (nmoliL) (nmoliL)
Del19/T790M  Biochemical
0.28 >1000 >1000 [1]I2]
IC797S (TR-FRET)
L858R/T790 Biochemical
0.25 >1000 >1000 [1]
M/C797S (TR-FRET)
) ) ] Not specified,
Wild-Type Biochemical o o -
but selectivity  Low affinity Not specified [1]
(WT) (TR-FRET)
demonstrated
Del19/T790M Cell
e
/C797S_NIH3 . _ 20 >1000 >1000 [1]I2]
Proliferation
T3
L858R/T790 Cell
e
M/C797S_NI ] ) 45 Not specified >1000 [1]
Proliferation
H3T3
A431 (EGFR- Cell N N
] ) 1200 Not specified Not specified [2]
WT) Proliferation

Experimental Protocols

The characterization of CH7233163 involved several key experimental methodologies to

determine its potency and selectivity.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET)-Based EGFR Biochemical Assays

This assay was employed to determine the in vitro inhibitory activity of CH7233163 against

recombinant EGFR kinases[2]. The fundamental principle of this assay is the measurement of

FRET between a europium-labeled anti-phosphotyrosine antibody and a biotinylated peptide

substrate. Inhibition of the kinase activity results in a decrease in the FRET signal.

Protocol Outline:
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» Reaction Setup: Recombinant EGFR kinase, biotinylated substrate peptide, and ATP are
combined in a reaction buffer.

¢ Inhibitor Addition: Various concentrations of CH7233163 are added to the reaction mixture.

¢ Incubation: The reaction is allowed to proceed at a controlled temperature for a specific
duration to allow for substrate phosphorylation.

e Detection: A solution containing europium-labeled anti-phosphotyrosine antibody and
streptavidin-allophycocyanin (SA-APC) is added to stop the reaction and initiate the FRET
signal generation.

» Signal Measurement: The time-resolved fluorescence signal is measured at specific
wavelengths. The ratio of the acceptor and donor fluorescence is calculated to determine the
extent of kinase inhibition.

o |C50 Determination: The IC50 values are calculated by plotting the percentage of inhibition
against the logarithm of the inhibitor concentration.

Cell Viability Assay

The anti-proliferative activity of CH7233163 was assessed using cell viability assays in NIH3T3
cells engineered to express various EGFR mutants[1].

Protocol Outline:

o Cell Seeding: NIH3T3 cells expressing the desired EGFR mutant are seeded into 96-well
plates and allowed to adhere overnight.

o Compound Treatment: Cells are treated with a range of concentrations of CH7233163.

 Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for the
compound to exert its effect.

 Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®,
which quantifies ATP levels as an indicator of metabolically active cells.
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o Data Analysis: The luminescence signal is measured, and the IC50 values are determined by
non-linear regression analysis of the dose-response curves.

Western Blotting

Western blotting was utilized to confirm the inhibition of EGFR phosphorylation in cellular
contexts[5].

Protocol Outline:
e Cell Lysis: Cells treated with CH7233163 are lysed to extract total cellular proteins.

e Protein Quantification: The protein concentration of the lysates is determined using a
standard method like the BCA assay.

o SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

o Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or
PVDF membrane.

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
specific for phosphorylated EGFR (p-EGFR) and total EGFR.

o Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary
antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system[5].

Mechanism of Action and Signaling Pathway

CH7233163 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the EGFR
kinase domain[1][6][7]. This binding prevents the phosphorylation of EGFR and the subsequent
activation of downstream signaling pathways that are crucial for cell growth, proliferation, and
survival[8][9][10][11].

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by
CH7233163.
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Caption: EGFR signaling pathway and inhibition by CH7233163.
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The experimental workflow for evaluating the efficacy of CH7233163 is depicted in the following
diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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